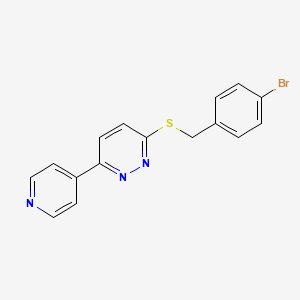

3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Description

3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 4-bromobenzylthio group at position 3 and a pyridin-4-yl group at position 4. Its molecular formula is C₁₆H₁₂BrN₃S, with a molecular weight of 358.26 g/mol.

Properties

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3S/c17-14-3-1-12(2-4-14)11-21-16-6-5-15(19-20-16)13-7-9-18-10-8-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEBHZMJZXOSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the 4-Bromobenzylthio Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group.

Attachment of the Pyridin-4-yl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a pyridine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyridazine ring or the bromine atom, potentially leading to debromination.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Debrominated products or reduced pyridazine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: Compounds with pyridazine rings are often used as ligands in catalysis.

Material Science:

Biology and Medicine

Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Biological Probes: Used in the development of probes for studying biological processes.

Industry

Agriculture: Potential use in the development of agrochemicals.

Polymers: Incorporation into polymer structures for enhanced properties.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The pyridazine ring can engage in π-π stacking interactions, while the bromobenzylthio group can form hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from the Pyridazine Family

The following table summarizes key structural analogues and their properties:

Key Observations:

- Substituent Effects : The bromine atom in the target compound increases molecular weight and lipophilicity compared to the fluorine-containing analogue (297.35 g/mol) . This may enhance membrane permeability but reduce solubility.

- Bioactivity: While I-6230 exhibits COX-2 inhibition, the target compound’s bioactivity remains underexplored.

- Stability: Phenethylthio groups (e.g., I-6373) confer greater metabolic stability than amino-linked derivatives, implying that the 4-bromobenzylthio group in the target compound may offer similar advantages .

Physicochemical Properties

- LogP : The target compound’s logP is estimated to be ~3.5 (higher than I-6230’s ~2.8) due to the bromine atom’s hydrophobicity.

- Solubility : Fluorine-substituted analogues (e.g., C₁₆H₁₂FN₃S) exhibit better aqueous solubility than bromine-containing derivatives, highlighting a trade-off between lipophilicity and bioavailability .

Biological Activity

3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves several key steps:

- Formation of the Pyridazine Core : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

- Introduction of the 4-Bromobenzylthio Group : A nucleophilic substitution reaction is used, where 4-bromobenzyl chloride reacts with a thiol compound.

- Coupling with the Pyridinyl Group : The final step involves coupling the bromobenzylthio intermediate with a pyridinyl derivative using palladium-catalyzed cross-coupling reactions.

The compound's unique structure, featuring a bromine atom, enhances its reactivity and potential biological activity due to possible halogen bonding interactions that can improve binding affinity to biological targets.

Biological Activity

Research indicates that 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its structural components allow for interactions that disrupt microbial cell functions.

- Anticancer Potential : The compound has been investigated in vitro for its cytotoxic effects against various cancer cell lines. Studies show that it can inhibit cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

- Anticancer Studies : In vitro assays demonstrated that 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine exhibited significant cytotoxicity against A-431 and Jurkat cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action involving protein modulation .

- Antimicrobial Assessment : A study evaluated the antimicrobial efficacy of several derivatives, including 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine, revealing notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) indicating potential for development as an antimicrobial agent.

The biological activity of 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.

- Interaction with DNA : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

The following table compares 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine | Chlorine instead of Bromine | Anticancer and Antimicrobial |

| 3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine | Methyl group on benzene | Moderate Antimicrobial |

| 3-((4-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine | Fluorine substitution | Enhanced Anticancer Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.